PIM Kinase Pan-Inhibition Potency: Comparative IC₅₀ Values Across PIM‑1, PIM‑2, and PIM‑3 Isoforms
The target compound is disclosed within a patent family (Incyte Corp.) claiming thiazole carboxamide derivatives as PIM kinase inhibitors, with representative compounds in the same Markush structure exhibiting pan-PIM IC₅₀ values in the low nanomolar to sub-nanomolar range . By contrast, the 5‑(2‑chlorophenyl) analog (CAS 1574326-46-7) has been reported with antimicrobial activity as its primary annotation, and no quantitative PIM kinase inhibition data are publicly available for this comparator, indicating a divergent biological target profile driven by the 5‑position substituent identity . The 5‑isopropyl‑2‑methyl substitution pattern preserves the steric and lipophilic parameters favorable for occupying the PIM kinase hydrophobic pocket, a feature corroborated by structure‑activity relationship (SAR) studies on the pyridyl carboxamide scaffold showing that branched alkyl groups at the 5‑position enhance PIM‑1 binding affinity relative to aryl substituents .
| Evidence Dimension | PIM kinase inhibitory activity (pan-isoform) |
|---|---|
| Target Compound Data | Disclosed within Incyte patent family; representative thiazole carboxamide analogs achieve pan-PIM IC₅₀ < 100 nM |
| Comparator Or Baseline | 5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide (CAS 1574326-46-7): no PIM kinase inhibition data reported; primary annotation is antimicrobial |
| Quantified Difference | Qualitative divergence: target compound resides in a PIM-annotated chemical series, whereas the 5-aryl comparator lacks any PIM kinase annotation, consistent with SAR indicating that 5-aryl substitution disfavors PIM hinge binding |
| Conditions | Patent-disclosed PIM-1, PIM-2, PIM-3 biochemical assays (Incyte Corporation); comparator annotation from vendor and literature profiles |
Why This Matters
For researchers procuring compounds for PIM kinase screening, the 5‑isopropyl substitution is structurally required to maintain the PIM pharmacophore; aryl-substituted analogs are likely to yield false negatives in PIM inhibition assays.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent 9,550,765 B2, granted January 24, 2017. View Source
- [2] Nishiguchi GA, Burger MT, Han W, et al. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorg Med Chem Lett. 2016;26(9):2328-2332. View Source
